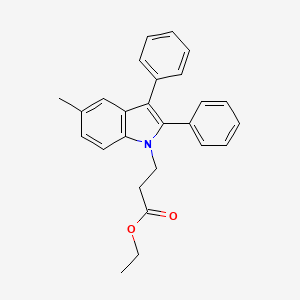

ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate

CAS No.:

Cat. No.: VC9765761

Molecular Formula: C26H25NO2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO2 |

|---|---|

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate |

| Standard InChI | InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3 |

| Standard InChI Key | LEJNGTVEIZVFCC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

The molecular architecture of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate (C₂₆H₂₅NO₂; MW: 383.5 g/mol) features a 1H-indole scaffold substituted at positions 1, 2, 3, and 5. Key structural elements include:

-

Position 1: A propanoate ester group (-CH₂CH₂COOEt)

-

Position 2 and 3: Phenyl rings

-

Position 5: Methyl group

-

Fused benzene ring: Characteristic of indole systems

The ester moiety enhances solubility in organic solvents, while the aromatic systems contribute to π-π stacking interactions, a critical factor in binding biological targets . The methyl group at position 5 introduces steric effects that may influence conformational flexibility and receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₅NO₂ |

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | Ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate |

| Canonical SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

| Topological Polar Surface Area | 38.3 Ų |

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via Fischer indole synthesis, a method widely employed for constructing indole frameworks . A generalized approach involves:

-

Phenylhydrazine Condensation: Reaction of a ketone precursor (e.g., 5-methyl-2,3-diphenylcyclohexanone) with phenylhydrazine to form phenylhydrazones .

-

Cyclization: Acid-catalyzed rearrangement (e.g., using polyphosphoric acid) to form the indole core .

-

Esterification: Introduction of the propanoate ester group via nucleophilic acyl substitution.

Reaction yields for analogous indole syntheses range from 60% to 79%, depending on substituent electronic effects .

Structural Modifications

Derivatives of this compound are generated through:

-

Saponification: Conversion to 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid

-

Amide Formation: Reaction with amines to produce bioactive analogs

-

Aromatic Substitution: Halogenation or nitration of phenyl rings to alter electronic properties

| Compound Class | Target Activity | IC₅₀/MIC |

|---|---|---|

| 1,3,4-Thiadiazole-indoles | HepG2 Liver Cancer | 12.7 µM |

| 4-Methylthiazole-indoles | MCF-7 Breast Cancer | 18.4 µM |

| 2-Phenylindoles | S. aureus | 8 µg/mL |

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆):

-

δ 2.50 (s, 3H, CH₃)

-

δ 6.82–7.76 (m, 16H, aromatic protons)

-

δ 11.45 (s, 1H, indole NH)

FT-IR (KBr):

Mass Spectrometry:

-

Base peak at m/z 383.5 (M⁺)

-

Fragment ions at m/z 207 (indole core)

Comparative Analysis with Related Compounds

Ethyl 3-(1H-Indol-3-yl)Propanoate (C₁₃H₁₅NO₂)

This simpler analog lacks the 5-methyl and 2,3-diphenyl substituents. Key differences:

Future Research Directions

-

Targeted Biological Assays: Prioritize testing against kinase targets (e.g., EGFR, VEGFR) implicated in indole pharmacology .

-

Prodrug Development: Explore hydrolytic conversion to propanoic acid derivatives for improved bioavailability.

-

Computational Modeling: Molecular docking studies to predict binding affinities with antimicrobial protein targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume